molecular formula C18H16ClN3O2 B277523 N-(3-chloro-2-methylphenyl)-3-(4-oxoquinazolin-3(4H)-yl)propanamide

N-(3-chloro-2-methylphenyl)-3-(4-oxoquinazolin-3(4H)-yl)propanamide

Cat. No. B277523
M. Wt: 341.8 g/mol
InChI Key: WCHPMAMNBBVDAA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(3-chloro-2-methylphenyl)-3-(4-oxoquinazolin-3(4H)-yl)propanamide, also known as AC-55541, is a chemical compound that has gained attention in scientific research due to its potential therapeutic applications.

Mechanism Of Action

The exact mechanism of action of N-(3-chloro-2-methylphenyl)-3-(4-oxoquinazolin-3(4H)-yl)propanamide is not fully understood, but it is believed to act as a positive allosteric modulator of the GABA-A receptor. This receptor is responsible for the regulation of inhibitory neurotransmission in the brain. By modulating the GABA-A receptor, N-(3-chloro-2-methylphenyl)-3-(4-oxoquinazolin-3(4H)-yl)propanamide enhances the activity of GABA, which results in an overall decrease in neuronal excitability.
Biochemical and Physiological Effects:
N-(3-chloro-2-methylphenyl)-3-(4-oxoquinazolin-3(4H)-yl)propanamide has been shown to have a range of biochemical and physiological effects. It has been reported to reduce inflammation by inhibiting the production of pro-inflammatory cytokines. N-(3-chloro-2-methylphenyl)-3-(4-oxoquinazolin-3(4H)-yl)propanamide has also been shown to have analgesic effects by reducing pain sensitivity. Furthermore, N-(3-chloro-2-methylphenyl)-3-(4-oxoquinazolin-3(4H)-yl)propanamide has been shown to have anxiolytic effects by reducing anxiety-like behavior in animal models.

Advantages And Limitations For Lab Experiments

One advantage of using N-(3-chloro-2-methylphenyl)-3-(4-oxoquinazolin-3(4H)-yl)propanamide in lab experiments is its specificity towards the GABA-A receptor. This allows researchers to study the effects of modulating this receptor in a controlled manner. However, a limitation of using N-(3-chloro-2-methylphenyl)-3-(4-oxoquinazolin-3(4H)-yl)propanamide is its relatively low potency compared to other GABA-A receptor modulators. This may limit its potential use in certain experiments.

Future Directions

There are several potential future directions for the study of N-(3-chloro-2-methylphenyl)-3-(4-oxoquinazolin-3(4H)-yl)propanamide. One area of interest is its potential use in the treatment of neurological disorders such as epilepsy and Alzheimer's disease. Additionally, further research could investigate the effects of N-(3-chloro-2-methylphenyl)-3-(4-oxoquinazolin-3(4H)-yl)propanamide on other neurotransmitter systems in the brain. Finally, the development of more potent analogs of N-(3-chloro-2-methylphenyl)-3-(4-oxoquinazolin-3(4H)-yl)propanamide could lead to the discovery of new therapeutic agents.

Synthesis Methods

The synthesis of N-(3-chloro-2-methylphenyl)-3-(4-oxoquinazolin-3(4H)-yl)propanamide involves the reaction between 2-methyl-3-chloroaniline and 3-(4-oxoquinazolin-3(4H)-yl)propanoic acid in the presence of a coupling agent. The resulting product is then purified through recrystallization to obtain N-(3-chloro-2-methylphenyl)-3-(4-oxoquinazolin-3(4H)-yl)propanamide in its pure form. The synthesis method of N-(3-chloro-2-methylphenyl)-3-(4-oxoquinazolin-3(4H)-yl)propanamide has been reported in various research articles and is considered reliable.

Scientific Research Applications

N-(3-chloro-2-methylphenyl)-3-(4-oxoquinazolin-3(4H)-yl)propanamide has been extensively studied for its potential therapeutic applications. It has been shown to have anti-inflammatory, analgesic, and anticonvulsant properties. N-(3-chloro-2-methylphenyl)-3-(4-oxoquinazolin-3(4H)-yl)propanamide has also been investigated for its potential use in the treatment of neuropathic pain, anxiety, and depression. Moreover, N-(3-chloro-2-methylphenyl)-3-(4-oxoquinazolin-3(4H)-yl)propanamide has been shown to have a positive effect on learning and memory.

properties

Product Name

N-(3-chloro-2-methylphenyl)-3-(4-oxoquinazolin-3(4H)-yl)propanamide

Molecular Formula

C18H16ClN3O2

Molecular Weight

341.8 g/mol

IUPAC Name

N-(3-chloro-2-methylphenyl)-3-(4-oxoquinazolin-3-yl)propanamide

InChI

InChI=1S/C18H16ClN3O2/c1-12-14(19)6-4-8-15(12)21-17(23)9-10-22-11-20-16-7-3-2-5-13(16)18(22)24/h2-8,11H,9-10H2,1H3,(H,21,23)

InChI Key

WCHPMAMNBBVDAA-UHFFFAOYSA-N

SMILES

CC1=C(C=CC=C1Cl)NC(=O)CCN2C=NC3=CC=CC=C3C2=O

Canonical SMILES

CC1=C(C=CC=C1Cl)NC(=O)CCN2C=NC3=CC=CC=C3C2=O

Origin of Product

United States

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